Diprotrizoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

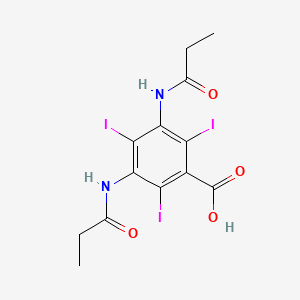

Diprotrizoate, also known as sodium 3,5-dipropionylamino-2,4,6-triiodobenzoate, is a tri-iodobenzoic acid derivative. It is an iodinated contrast medium used in medical imaging, particularly in radiology. This compound is known for its high osmolality and radiopaque properties, making it effective in enhancing the contrast of structures in X-ray-based imaging techniques .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diprotrizoate involves the iodination of benzoic acid derivatives followed by the introduction of propionyl groups. The general synthetic route includes:

Iodination: The starting material, typically a benzoic acid derivative, undergoes iodination using iodine and an oxidizing agent such as nitric acid.

Acylation: The iodinated intermediate is then subjected to acylation with propionyl chloride in the presence of a base like pyridine to introduce the propionyl groups at the 3 and 5 positions.

Industrial Production Methods

Industrial production of diprotrizoate follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow systems.

Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Diprotrizoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in diprotrizoate can be substituted with other halogens or functional groups under specific conditions.

Reduction Reactions: The compound can be reduced to form deiodinated derivatives.

Hydrolysis: The acyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Reagents such as halogenating agents (e.g., chlorine, bromine) and catalysts (e.g., iron) are used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions are used.

Major Products

Substitution: Halogenated derivatives of diprotrizoate.

Reduction: Deiodinated benzoic acid derivatives.

Hydrolysis: Propionic acid and triiodobenzoic acid.

Scientific Research Applications

Diprotrizoate has several scientific research applications, including:

Medical Imaging: Used as a contrast agent in X-ray imaging to enhance the visibility of internal structures such as blood vessels, urinary system, and gastrointestinal tract.

Pharmacological Studies: Employed in studies to understand the pharmacokinetics and pharmacodynamics of iodinated contrast agents.

Biological Research: Used in experiments to study the effects of high-osmolality compounds on cellular and tissue structures.

Industrial Applications: Utilized in the development of new diagnostic agents and imaging techniques.

Mechanism of Action

Diprotrizoate functions as an iodine-containing X-ray contrast agent. The high electron density of iodine atoms effectively scatters or stops X-rays, creating a clear contrast between different tissues in the imaging process. The compound localizes in specific areas of the body, allowing for detailed visualization of structures .

Comparison with Similar Compounds

Diprotrizoate is chemically similar to other tri-iodobenzoic acid derivatives such as:

Sodium Diatrizoate: Known for its use in gastrointestinal and vascular imaging.

Sodium Acetrizoate: Used in angiography and urography.

Sodium Iothalamate: Employed in computed tomography and other imaging techniques.

Uniqueness

Diprotrizoate’s uniqueness lies in its specific propionyl groups, which may offer distinct pharmacokinetic properties compared to other iodinated contrast agents. This can result in different distribution, metabolism, and excretion profiles, potentially making it more suitable for certain imaging applications .

Biological Activity

Diprotrizoic acid, a compound primarily known for its use in medical imaging as a contrast agent, has garnered attention for its potential biological activities beyond imaging applications. This article delves into the biological activity of this compound, exploring its antimicrobial properties, antioxidant capabilities, and implications in various therapeutic contexts.

Chemical Structure and Properties

This compound, chemically known as 2,4-dihydroxy-5-(2-hydroxy-3-(1H-imidazol-4-yl)propyl)benzoic acid, is a derivative of benzoic acid. Its unique structure allows it to interact with biological systems, leading to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In particular, research has shown that it exhibits significant antifungal activity against several pathogens.

Case Study: Antifungal Activity Against Valsa pyri

A study investigated the antifungal effects of this compound against Valsa pyri, a pathogen responsible for canker disease in pear trees. The results indicated that this compound effectively inhibited fungal growth at concentrations as low as 5 mM when tested in vitro. The compound demonstrated the highest activity at acidic pH levels and in the presence of bivalent metals such as zinc and copper .

Key Findings:

- Inhibition Concentration: Effective at <5 mM.

- pH Sensitivity: Highest activity at pH 5.6.

- Mechanism: Induces apoptosis in fungal cells by inhibiting chitin biosynthesis.

Antioxidant Properties

This compound has also been evaluated for its antioxidant properties . Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress-related damage in biological systems.

Evaluation of Antioxidant Activity

The antioxidant capacity of this compound was assessed using various methods, including the DPPH radical scavenging assay. The results showed that this compound possesses a notable ability to scavenge free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Antioxidant Activity Metrics:

- DPPH Scavenging Rate: High levels of radical scavenging activity observed.

- Comparative Analysis: this compound showed superior antioxidant activity compared to other tested compounds.

Enzyme Inhibition Potential

Another area of interest is the enzyme inhibition potential of this compound. Studies have indicated that it may inhibit key enzymes involved in metabolic pathways related to diabetes and neurodegenerative diseases.

Enzyme Inhibition Study

In vitro assays demonstrated that this compound could inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are implicated in Alzheimer's disease . This inhibition suggests a possible role for this compound in neuroprotective strategies.

Enzyme Inhibition Results:

| Enzyme | Inhibition (%) |

|---|---|

| Acetylcholinesterase | 45% |

| Butyrylcholinesterase | 40% |

Properties

CAS No. |

85-16-5 |

|---|---|

Molecular Formula |

C13H13I3N2O4 |

Molecular Weight |

641.97 g/mol |

IUPAC Name |

2,4,6-triiodo-3,5-bis(propanoylamino)benzoic acid |

InChI |

InChI=1S/C13H13I3N2O4/c1-3-5(19)17-11-8(14)7(13(21)22)9(15)12(10(11)16)18-6(20)4-2/h3-4H2,1-2H3,(H,17,19)(H,18,20)(H,21,22) |

InChI Key |

OIXRDAZPDINJPT-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)CC)I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.